molecular formula C17H19N3O4 B15031024 1-[6-Hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone CAS No. 1212162-77-0

1-[6-Hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone

Cat. No.: B15031024
CAS No.: 1212162-77-0
M. Wt: 329.35 g/mol
InChI Key: KLUFAIXBSGETEP-UHFFFAOYSA-N
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Description

1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE can be compared with other indazole derivatives, such as:

Properties

CAS No.

1212162-77-0

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

1-[6-hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone

InChI

InChI=1S/C17H19N3O4/c1-9-14-13(19-18-9)8-17(3,22)16(10(2)21)15(14)11-4-6-12(7-5-11)20(23)24/h4-7,14-16,22H,8H2,1-3H3

InChI Key

KLUFAIXBSGETEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2C1C(C(C(C2)(C)O)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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